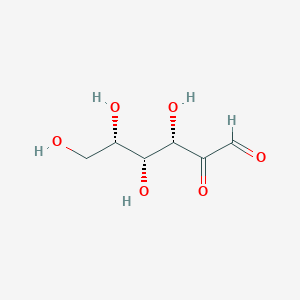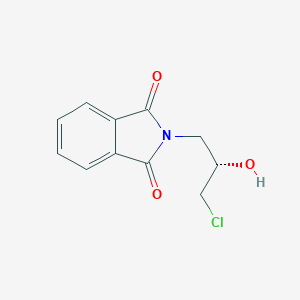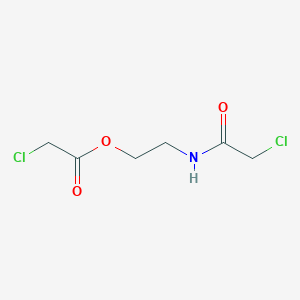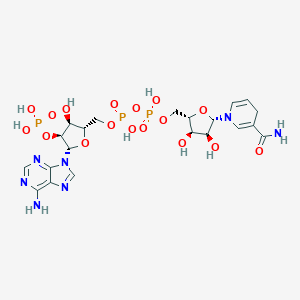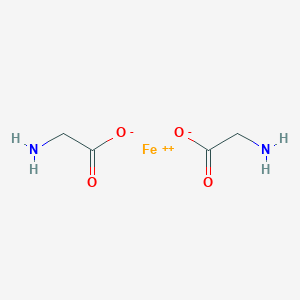
Ferrous bisglycinate
Descripción general
Descripción
Synthesis Analysis
Ferrous bisglycinate is synthesized through the reaction of ferrous iron with glycine under specific conditions that favor chelation. This process involves the formation of a complex where two glycine molecules coordinate with a single ferrous ion. The synthesis aims to meet specific criteria ensuring the chelate's nutritional functionality, including low molecular weight, an appropriate stability constant, and the use of metabolizable ligands by the body (Ashmead, 2001).
Molecular Structure Analysis
The molecular structure of ferrous bisglycinate has been elucidated using various analytical techniques, including infrared spectroscopy and single-crystal X-ray diffraction. These studies reveal that ferrous bisglycinate belongs to the triclinic system with specific lattice parameters, confirming the chelate's octahedral coordination geometry around the iron ion (Shu Xu-gan, 2014).
Aplicaciones Científicas De Investigación
Iron Absorption and Bioavailability :
- Ferrous bisglycinate is used as a food fortificant due to its high bioavailability and fewer side effects compared to iron salts (Yeung, Glahn, & Miller, 2005).
- It shows enhanced iron absorption and is better than ferrous sulfate in whole-maize meal, suggesting its effectiveness in fortification programs (Bovell-Benjamin, Viteri, & Allen, 2000).
Nutritional Fortification and Consumer Acceptance :
- Ferrous bisglycinate is explored for its potential as an iron fortificant in developing countries, with studies indicating its general acceptance in fortified food products like maize meal porridge (Bovell-Benjamin, Allen, & Guinard, 1999).
Safety and Efficacy :
- Its safety as a dietary supplement (Ferrochel) is confirmed through animal studies, showing good tolerance and bioavailability with no significant adverse effects (Jeppsen & Borzelleca, 1999).
- Comparative studies have shown ferrous bisglycinate to be effective in raising hemoglobin levels in pregnant women and children with fewer gastrointestinal side effects compared to other iron forms (Fischer, Cherian, Bone, & Karakochuk, 2023).
Pharmaceutical Analysis and Quality Control :
- Mössbauer spectroscopy has been utilized for analyzing the iron state in pharmaceuticals containing ferrous bisglycinate, which helps in evaluating the quality of these supplements (Oshtrakh, Milder, & Semionkin, 2006).
Clinical Applications :
- Its use in treating non-chemotherapy-induced iron deficiency anemia in cancer patients has been explored, indicating similar efficacy and possibly lower gastrointestinal toxicity compared to ferrous sulfate (Ferrari et al., 2012).
Applications in Food Technology :
- Research has been conducted on encapsulating ferrous bisglycinate in multiple emulsions stabilized by protein-polysaccharide complexes, aiming at better protection against oxidation and controlled release (Jiménez-Alvarado et al., 2009).
Toxicity Studies :
- A study on the oral administration of ferrous bisglycinate in piglets demonstrated its potential toxicity at high doses, resulting in gastric mucosal ulceration and necrosis (Stokar-Regenscheit et al., 2017).
Safety And Hazards
Direcciones Futuras
Ferrous bisglycinate shows some benefit over other iron supplements in increasing hemoglobin concentration and reducing gastrointestinal adverse events among pregnant women . More trials are needed to assess the efficacy of ferrous bisglycinate against other iron supplements in other populations . Initial research suggests that ferrous bisglycinate could be as many as four times more bioavailable than iron sulfate, and this type of iron also appears to have a very mild side effect profile .
Propiedades
IUPAC Name |
2-aminoacetate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOFCXYHMWROH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FeN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173978 | |
| Record name | Ferrous bisglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous bisglycinate | |
CAS RN |
20150-34-9 | |
| Record name | Ferrous glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous bisglycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ferrous bisglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS BISGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


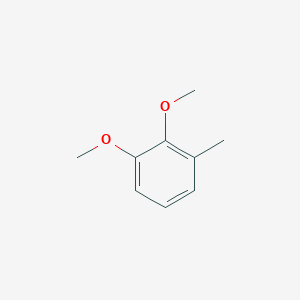
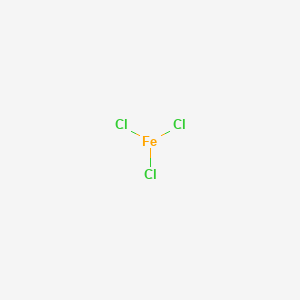

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
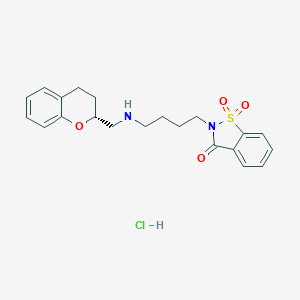
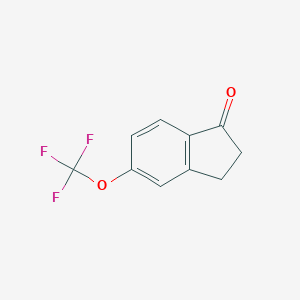


![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
